![molecular formula C16H19ClN2O2 B2969776 N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide CAS No. 1465391-01-8](/img/structure/B2969776.png)
N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups. It contains a chlorophenyl group, a cyanomethyl group, and a hydroxycyclohexyl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Anesthetic Properties and Surgical Use
N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide is recognized for its anesthetic properties. Studies have highlighted its efficacy as a surgical anesthetic in various animal models. For instance, a combination of Ketamine (a compound closely related to this compound) and Acepromazine has been used to achieve surgical depth anesthesia in guinea pigs, demonstrating its potential for safe and controlled anesthesia in clinical settings (Shucard, Andrew, & Beauford, 1975).
Neuropharmacological Research
The neuropharmacological properties of Arylcyclohexylamine compounds, which include this compound, have been extensively studied. These compounds are known for their distinct class of centrally-acting drugs, offering insights into their potential therapeutic applications beyond anesthesia, such as in the treatment of psychiatric disorders (Chen, 1969).
Pediatric Anesthesia and Ophthalmic Applications
The compound's efficacy and safety in pediatric anesthesia, particularly in ophthalmic surgery, have been documented. Its ability to induce anesthesia without significant respiratory depression makes it suitable for delicate pediatric procedures, offering a valuable tool for medical practitioners (Yoshikawa & Murai, 1971).
Antidepressant Research
Emerging research has pointed towards the antidepressant effects of Ketamine, a related compound, which could suggest similar potential for this compound. Its rapid onset of action and the ability to alleviate depressive symptoms present a novel avenue for treating mood disorders, advocating for further exploration in this domain (Hayley et al., 2015).
Chemical Synthesis and Derivative Research
The synthesis of Ketamine and its derivatives, including this compound, has been a subject of chemical research. Studies focused on the Mannich reaction and other chemical processes to synthesize novel derivatives offer a foundation for developing new therapeutic agents and enhancing the understanding of their pharmacological profiles (Masaud et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-7-3-2-6-12(13)14(11-18)19-15(20)10-16(21)8-4-1-5-9-16/h2-3,6-7,14,21H,1,4-5,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJUSJIBFUHBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC(C#N)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)
![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)
![N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide](/img/structure/B2969700.png)
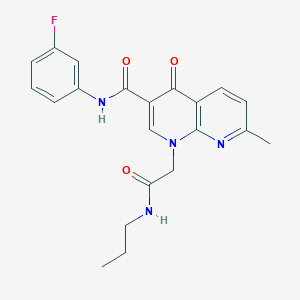
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)
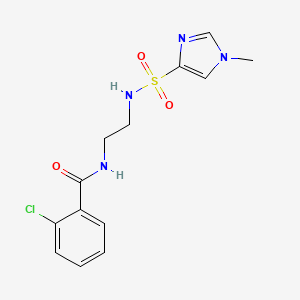
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)
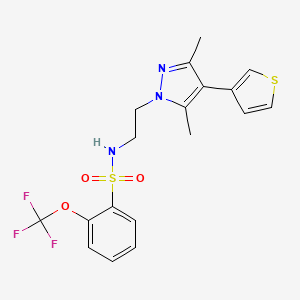
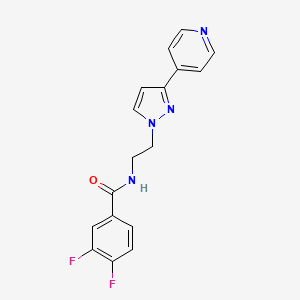
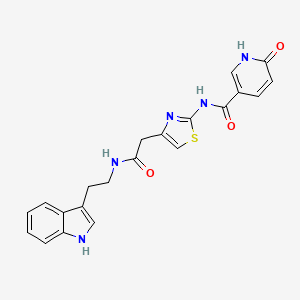
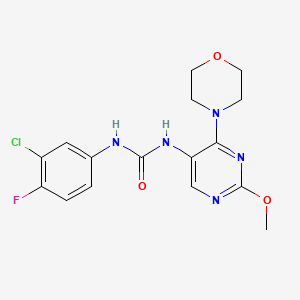
![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)
